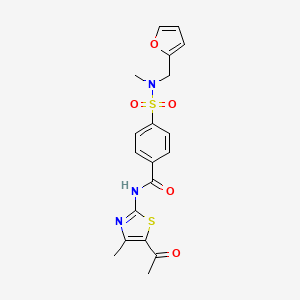
N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, an acetyl group, and a furan moiety linked via a sulfamoyl group. The structural formula is represented as follows:
This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Similar thiazole derivatives have been reported to possess antimicrobial properties. For instance, compounds with thiazole structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Cytotoxicity : Initial studies indicate that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The presence of the thiazole ring may allow for interaction with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : By influencing signaling cascades associated with inflammation and apoptosis, this compound could play a role in regulating cellular responses to stress and injury .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Notable findings include:
- A study on thiazole derivatives indicated that modifications to the thiazole structure could enhance antimicrobial potency. The introduction of various substituents was found to significantly impact the activity against microbial pathogens .
- In another research effort, compounds similar to this compound were evaluated for their anti-inflammatory properties in animal models, demonstrating reduced levels of inflammatory markers in treated subjects compared to controls .
Comparative Analysis
A comparison table of structurally similar compounds and their reported biological activities is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-acetyl-4-methylthiazol-2-yl)-3-(furan-2-yl)propanamide | Thiazole ring with furan | Antimicrobial, anti-inflammatory |
| N-(5-acetyl-4-methylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide | Thiazole and sulfonamide | Cytotoxicity against cancer cells |
| N-(5-acetyl-4-methylthiazol-2-yl)-5-nitrobenzothiophene | Nitro group addition | Enhanced antimicrobial activity |
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(13(2)23)28-19(20-12)21-18(24)14-6-8-16(9-7-14)29(25,26)22(3)11-15-5-4-10-27-15/h4-10H,11H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJNKKHIGAKKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













